[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
Overview
Description
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1651840-82-2 . It has a molecular weight of 398.3 . The IUPAC name for this compound is (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Synthesis of Piperazines and Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into functionalized piperazines and diazepanes, highlighting the versatility of azetidine-based compounds in synthesis (Dekeukeleire et al., 2012).
Enantiodiscrimination of α-Racemic Carboxylic Acids : Enantiopure aziridin-2-yl methanols, closely related to azetidin-3-yl derivatives, have been used as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the potential of azetidine derivatives in analytical chemistry (Malinowska et al., 2020).
Synthesis of Highly Functionalized Compounds : Functionalized 2-azetidinones have been evaluated for their potential use as intermediates in the synthesis of highly functionalized compounds. These reactions proceeded via intermediate aziridines or azetidines (Dejaegher & de Kimpe, 2004).
Pharmacokinetics and Pharmacodynamics : The compound "[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-((S)-3-hydroxy-3-piperidin-2-yl-azetidin-1-yl)-methanone" (GDC-0973), structurally related to the requested compound, has been studied for its pharmacokinetics and pharmacodynamics in preclinical species. This study aids in assessing the disposition of such compounds (Choo et al., 2012).
Antibacterial and Antifungal Activities : Novel azetidin-2-ones have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating the potential of azetidine derivatives in the development of new antimicrobial agents (Adem et al., 2022).
Azetidines as Precursors in Synthesis : Azetidines and azetidin-2-ones, related to the queried compound, are used as precursors in the synthesis of various heterocyclic compounds, including piperidines and pyrrolidines, demonstrating their importance in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Properties
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYWORGFLRUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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